2-[(Tert-butylsulfanyl)methyl]pyrrolidine
Description
The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and functional materials. wikipedia.orgnih.govfrontiersin.orgmdpi.comnih.gov Its prevalence has made it a cornerstone in drug discovery and a versatile scaffold for the development of new bioactive compounds. nih.govfrontiersin.orgnih.gov In the realm of asymmetric synthesis, chiral pyrrolidine derivatives have proven to be exceptionally effective as both chiral auxiliaries and organocatalysts, enabling the stereoselective formation of complex molecules. nih.gov
Chiral pyrrolidine-based auxiliaries and organocatalysts are powerful tools for controlling the stereochemical outcome of chemical reactions. The seminal work on proline and its derivatives as organocatalysts revolutionized the field, demonstrating their ability to mimic enzymatic transformations. mdpi.com The core principle behind their efficacy lies in the formation of transient chiral enamines or iminium ions with carbonyl compounds, which then react with electrophiles in a highly stereocontrolled manner.
The versatility of the pyrrolidine scaffold allows for extensive modification, particularly at the C2 position, to fine-tune the steric and electronic properties of the catalyst and enhance its performance in various asymmetric transformations. mdpi.com The introduction of a methyl group bearing a tert-butylsulfanyl substituent, as in 2-[(tert-butylsulfanyl)methyl]pyrrolidine, represents a strategic design to introduce a soft sulfur donor atom and a bulky tert-butyl group. This combination of features can influence the catalyst's solubility, conformational rigidity, and interaction with substrates and reagents.
While specific seminal discoveries involving this compound are not prominently documented in the chemical literature, the historical development of related pyrrolidine-based catalysts provides a clear trajectory. The journey began with the recognition of the catalytic potential of the amino acid proline in the early 1970s. However, it was the resurgence of interest in organocatalysis in the early 2000s that led to an explosion of research into modified pyrrolidine structures.
Chemists began to systematically explore the impact of various substituents on the pyrrolidine ring to overcome the limitations of proline, such as its low solubility in organic solvents and the need for high catalyst loadings. mdpi.com This led to the development of highly successful catalysts like the MacMillan imidazolidinones and the Hayashi-Jørgensen diarylprolinol silyl ethers. The exploration of sulfur-containing side chains represents a more recent avenue of investigation, driven by the unique properties of the sulfur atom, including its ability to coordinate to metal centers and its distinct steric and electronic profile compared to more common oxygen- and nitrogen-containing substituents.
The contemporary relevance of this compound lies in its potential as a multifunctional catalyst. The presence of both a secondary amine (the pyrrolidine nitrogen) and a thioether linkage offers intriguing possibilities for cooperative catalysis or for use as a bifunctional ligand in metal-catalyzed reactions.
Current research in organocatalysis is focused on the development of more active, selective, and robust catalysts that can operate under mild and environmentally benign conditions. The structural features of this compound align well with these goals. The bulky tert-butyl group could create a well-defined chiral pocket around the active site, enhancing stereoselectivity, while the sulfur atom could play a role in modulating the catalyst's reactivity or in directing the approach of the substrate.
Future research avenues for this compound and its analogs could include:
Application in Asymmetric Michael Additions: Evaluating its efficacy in catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, a cornerstone reaction in organic synthesis.
Aldol (B89426) and Mannich Reactions: Investigating its potential to promote the formation of carbon-carbon and carbon-nitrogen bonds with high stereocontrol.
Bifunctional Catalysis: Exploring the cooperative role of the amine and the thioether group in novel catalytic cycles.
Ligand in Metal-Catalyzed Reactions: Assessing its performance as a chiral ligand in transition metal-catalyzed processes such as asymmetric allylic alkylations or cross-coupling reactions.
The primary objective of research on this compound would be to synthesize this chiral molecule and thoroughly evaluate its catalytic potential in a range of asymmetric transformations. A systematic study would be required to understand the structure-activity relationship and to optimize reaction conditions to achieve high yields and enantioselectivities.
Key research objectives would include:
Development of an efficient and stereoselective synthesis of both enantiomers of this compound.
Screening of its catalytic activity in benchmark asymmetric reactions.
Detailed mechanistic studies to elucidate the role of the tert-butylsulfanylmethyl group in the catalytic cycle.
Comparison of its performance with existing state-of-the-art pyrrolidine-based catalysts.
The data generated from such studies would be crucial in determining the practical utility of this compound and in guiding the design of future generations of chiral catalysts. The following table outlines the key characteristics of pyrrolidine-based organocatalysts that would be relevant for evaluating this compound.
| Catalyst Feature | Desired Property for High Performance | Potential Contribution of this compound |
| Pyrrolidine Ring | Provides a robust and tunable chiral scaffold. | The core chiral element. |
| Secondary Amine | Essential for enamine/iminium ion formation. | The primary catalytic center. |
| C2-Substituent | Creates a defined steric environment to control stereoselectivity. | The tert-butylsulfanylmethyl group would provide a unique steric and electronic environment. |
| Sulfur Atom | Can act as a soft Lewis base or participate in non-covalent interactions. | May influence substrate binding and transition state stabilization. |
| Tert-butyl Group | Provides significant steric bulk. | Can enhance facial shielding of the reactive intermediate, leading to higher enantioselectivity. |
The systematic investigation of this compound and related structures holds the promise of uncovering new and powerful catalytic systems for asymmetric synthesis, further expanding the synthetic chemist's toolkit.
Structure
3D Structure
Properties
Molecular Formula |
C9H19NS |
|---|---|
Molecular Weight |
173.32 g/mol |
IUPAC Name |
2-(tert-butylsulfanylmethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NS/c1-9(2,3)11-7-8-5-4-6-10-8/h8,10H,4-7H2,1-3H3 |
InChI Key |
ZIMROLOYKGNBBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCC1CCCN1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Tert Butylsulfanyl Methyl Pyrrolidine and Its Stereoisomers
Strategies for the Enantioselective Synthesis of 2-[(Tert-butylsulfanyl)methyl]pyrrolidine
Enantioselective synthesis is crucial for accessing optically pure stereoisomers of this compound. The primary strategies involve the use of the chiral pool, asymmetric catalysis to generate chiral precursors, and diastereoselective reactions that control the formation of new stereocenters.
The chiral pool represents a reliable method for the synthesis of enantiomerically pure compounds by utilizing readily available natural products as starting materials. For 2-substituted pyrrolidines, the amino acid L-proline (or its enantiomer D-proline) is a common and efficient starting material. mdpi.com The synthesis of the key precursor, enantiopure 2-(hydroxymethyl)pyrrolidine, is typically achieved through the reduction of the corresponding N-protected proline derivative. mdpi.com
The general approach begins with the protection of the nitrogen atom of L-proline, commonly with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions. The carboxylic acid of N-Boc-L-proline is then reduced to the primary alcohol. This reduction can be accomplished using various reducing agents, with lithium aluminium hydride (LiAlH₄) and lithium borohydride (B1222165) (LiBH₄) being frequently employed. mdpi.com
Once the N-protected (S)-pyrrolidin-2-yl)methanol is obtained, the hydroxyl group is converted into a good leaving group, such as a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. ucalgary.ca The final step is a nucleophilic substitution reaction where the tosylate is displaced by a tert-butylthiolate nucleophile, generated from tert-butylthiol and a suitable base, to yield the target compound, N-Boc-2-[(tert-butylsulfanyl)methyl]pyrrolidine. Subsequent removal of the Boc protecting group under acidic conditions affords the final product.
| Step | Reactants | Reagents | Product | Yield (%) | Ref. |
| 1 | L-Proline | (Boc)₂O, Base | N-Boc-L-proline | High | mdpi.com |
| 2 | N-Boc-L-proline | LiAlH₄ or LiBH₄, THF | (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | High | mdpi.com |
| 3 | (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | TsCl, Pyridine | (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | - | ucalgary.ca |
| 4 | (S)-tert-butyl 2-((tosyloxy)methyl)pyrrolidine-1-carboxylate | tert-Butylthiol, Base | (S)-tert-butyl 2-((tert-butylsulfanyl)methyl)pyrrolidine-1-carboxylate | - | - |
| 5 | (S)-tert-butyl 2-((tert-butylsulfanyl)methyl)pyrrolidine-1-carboxylate | Acid (e.g., TFA) | (S)-2-((tert-butylsulfanyl)methyl)pyrrolidine | High | - |
Asymmetric catalysis offers a powerful alternative for the synthesis of chiral pyrrolidine (B122466) precursors without relying on the chiral pool. These methods involve the use of a chiral catalyst to induce enantioselectivity in a reaction that forms the pyrrolidine ring or establishes its stereocenters.
One prominent approach is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.gov This method can construct the pyrrolidine ring with high stereocontrol. For the synthesis of a precursor to this compound, an appropriately substituted alkene could be reacted with an azomethine ylide generated from glycine (B1666218) or its derivatives in the presence of a chiral metal complex (e.g., copper(I) with a chiral ligand). nih.gov
Another strategy involves the asymmetric reduction of cyclic imines. Biocatalytic methods, employing enzymes such as transaminases (TAs) or imine reductases (IREDs), have emerged as highly effective for the synthesis of chiral 2-substituted pyrrolidines. acs.org For instance, a suitable ω-chloroketone can be converted into a chiral amino alcohol via a transaminase-triggered cyclization, providing access to either enantiomer with high enantiomeric excess (>99% ee). acs.org This chiral amino alcohol can then be further functionalized to yield the target compound.
| Catalytic Method | Substrates | Catalyst/Enzyme | Product Type | Enantioselectivity | Ref. |
| 1,3-Dipolar Cycloaddition | Glycine-derived aldimine esters, Alkenes | Cu(I)/Chiral Ligand | α-Deuterated Pyrrolidines | >20:1 dr, 93-94% D | nih.gov |
| Biocatalytic Reductive Amination | ω-Chloroketones | Transaminases (TAs) | 2-Substituted Pyrrolidines | up to >99.5% ee | acs.org |
Diastereoselective strategies are widely used in the synthesis of chiral amines and N-heterocycles. rsc.org These methods often employ a chiral auxiliary to control the stereochemical outcome of a reaction. One of the most successful chiral auxiliaries for this purpose is tert-butanesulfinamide. rsc.orgscispace.com
A general and rapid method for the asymmetric synthesis of 2-substituted pyrrolidines utilizes the addition of a Grignard reagent to an N-tert-butanesulfinyl aldimine. scispace.comrsc.org This key step proceeds with high diastereoselectivity. The resulting sulfinamide can then be converted into the corresponding pyrrolidine. scispace.com
In a potential synthesis of this compound, a suitable N-tert-butanesulfinyl aldimine would be reacted with a Grignard reagent containing a protected hydroxymethyl group or a precursor to the (tert-butylsulfanyl)methyl group. Subsequent cyclization and removal of the chiral auxiliary would furnish the enantiomerically enriched pyrrolidine. Palladium(II)-catalyzed aerobic oxidative cyclization of alkene-tethered tert-butanesulfinamides is another powerful method that provides enantiopure 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov
| Reaction | Chiral Auxiliary | Key Step | Diastereoselectivity | Ref. |
| Grignard Addition to Aldimine | (S)- or (R)-tert-butanesulfinamide | Addition of Grignard reagent to C=N bond | High (up to 94% de) | rsc.orgscispace.com |
| Pd(II)-Catalyzed Oxidative Cyclization | (S)- or (R)-tert-butanesulfinamide | Wacker-type aerobic cyclization | High | nih.gov |
Total Synthesis Approaches to this compound
A total synthesis of this compound would involve the construction of the molecule from achiral, readily available starting materials. A plausible retrosynthetic analysis would disconnect the target molecule at the C-S bond and the N-C bond of the pyrrolidine ring.
A forward synthesis could commence with a Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group and subsequent reductive amination to form the pyrrolidine ring. Asymmetric versions of these reactions, using organocatalysts or chiral ligands, could be employed to introduce stereochemistry early in the synthesis.
Alternatively, a robust approach could involve an iridium-catalyzed reductive generation of an azomethine ylide from a tertiary amide, followed by a [3+2] cycloaddition with a suitable dipolarophile. acs.orgunife.it This strategy allows for the synthesis of highly substituted pyrrolidines. acs.org The required (tert-butylsulfanyl)methyl group could be introduced either before or after the cycloaddition step through functional group manipulation.
Preparation of Structurally Modified Analogues and Functionalized Derivatives of this compound
The synthetic routes described above are amenable to the preparation of a wide range of structurally modified analogues and functionalized derivatives.
Variation of the Sulfanyl (B85325) Group: The final nucleophilic substitution step in the chiral pool approach is highly modular. By replacing tert-butylthiol with other alkyl or aryl thiols, a library of analogues with different sulfanyl side chains can be readily synthesized. For example, using thiophenol would yield 2-[(phenylsulfanyl)methyl]pyrrolidine.
Substitution on the Pyrrolidine Ring: Functional groups can be introduced onto the pyrrolidine ring. Starting from 4-hydroxy-L-proline, for instance, allows for the synthesis of analogues bearing a hydroxyl group at the C4 position. nih.gov The stereoselective synthesis of cis-2,5-disubstituted pyrrolidines can be achieved through methods like Wacker-type aerobic oxidative cyclization, allowing for further structural diversity. nih.gov
Functionalization of the Side Chain: The hydroxymethyl precursor offers a handle for various functionalizations. For instance, oxidation to the aldehyde would allow for chain extension via Wittig or aldol (B89426) reactions, while conversion to an azide (B81097) could lead to amino-functionalized derivatives.
Considerations for Scale-Up and Process Intensification in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale production presents several challenges, including cost, safety, and efficiency. For the synthesis of chiral pyrrolidines, several factors must be considered for scale-up and process intensification.
Route Selection: For large-scale synthesis, routes starting from inexpensive and readily available materials are preferred. The chiral pool approach using L-proline is often advantageous in this regard. Catalytic methods, both chemo- and biocatalytic, are also highly desirable as they reduce the amount of chiral material required.
Reagent and Solvent Choice: The use of hazardous or expensive reagents like LiAlH₄ may be problematic on a large scale. Alternative, safer reducing agents would need to be evaluated. Similarly, solvent choice is critical, with a focus on minimizing toxic and environmentally harmful solvents.
Purification: Chromatographic purifications are often not feasible for large-scale production. The development of synthetic steps that yield products of high purity, which can be isolated by crystallization or distillation, is crucial.
Process Intensification: Continuous flow chemistry offers a promising avenue for the scale-up of pyrrolidine synthesis. rsc.org Flow protocols can offer enhanced safety, better heat and mass transfer, and higher throughput compared to batch processes. A highly diastereoselective continuous flow protocol for the synthesis of α-chiral pyrrolidines has been developed, demonstrating the potential for gram-scale production with short reaction times. rsc.org Such a setup could be adapted for the synthesis of this compound precursors.
Applications of this compound in Asymmetric Catalysis: A Review of Current Literature
Despite a comprehensive search of scientific literature, there is currently no available research data on the application of the specific chemical compound this compound as a chiral organocatalyst in asymmetric catalysis. Therefore, the detailed analysis of its use in enantioselective carbon-carbon and carbon-heteroatom bond forming reactions, as outlined in the requested article structure, cannot be provided at this time.
Enantioselective Carbon-Carbon Bond Forming Reactions:
Asymmetric Aldol Reactions
Mannich Reactions
Conjugate Additions
Cycloaddition Reactions
Enantioselective Carbon-Heteroatom Bond Forming Reactions
The investigation revealed a significant body of research on various other pyrrolidine-based organocatalysts, which have been successfully employed in a wide array of asymmetric transformations. These catalysts often feature different substituents at the 2-position of the pyrrolidine ring, such as diphenyl(trimethylsilyloxy)methyl, diarylprolinol ethers, or various amides and sulfonamides, which play a crucial role in the stereochemical outcome of the reactions.
However, no studies were found that specifically investigate the catalytic properties of the this compound scaffold. The presence of the tert-butylsulfanyl group introduces a unique combination of steric bulk and a soft sulfur atom, which could theoretically influence catalyst performance and selectivity. Nevertheless, without experimental data, any discussion of its potential applications would be purely speculative and would not meet the required standards of a scientific article based on detailed research findings.
Consequently, it is not possible to generate data tables or provide in-depth research findings for any of the subsections outlined in the initial request. The scientific community has not yet published any work exploring the catalytic potential of this particular compound in the specified asymmetric reactions.
Applications of 2 Tert Butylsulfanyl Methyl Pyrrolidine in Asymmetric Catalysis
2-[(Tert-butylsulfanyl)methyl]pyrrolidine as a Chiral Organocatalyst
Enantioselective Carbon-Heteroatom Bond Forming Reactions
Asymmetric Aminations and Oxidations
The pyrrolidine (B122466) ring is a privileged structure in organocatalysis, primarily due to its ability to form nucleophilic enamines or electrophilic iminium ions with carbonyl compounds. These intermediates are central to a wide range of asymmetric transformations, including α-aminations and α-oxidations of aldehydes and ketones. In these reactions, the chiral pyrrolidine catalyst controls the stereochemical outcome by providing a sterically defined environment that directs the approach of the electrophilic aminating or oxidizing agent to one face of the enamine.
While numerous derivatives of proline and other pyrrolidines have been successfully employed in these transformations, specific studies detailing the use of this compound as an organocatalyst for asymmetric aminations and oxidations are not prominently featured in the scientific literature. However, the fundamental catalytic cycle is expected to proceed through the established enamine pathway. The presence of the (tert-butylsulfanyl)methyl substituent at the C2 position could influence the catalyst's solubility, steric environment, and electronic properties, potentially impacting its reactivity and enantioselectivity.
Enantioselective Halogenations
Organocatalytic enantioselective α-halogenation of carbonyl compounds is a powerful method for the synthesis of chiral α-halocarbonyls, which are valuable building blocks in organic synthesis. Chiral secondary amines, including pyrrolidine derivatives, are effective catalysts for these reactions, operating through the formation of a chiral enamine intermediate that reacts with an electrophilic halogen source.
The application of this compound in this context has not been extensively documented. Nevertheless, the principle of enamine catalysis suggests its potential utility. The bulky tert-butyl group on the sulfur atom could play a significant role in creating a chiral pocket around the enamine double bond, thereby influencing the facial selectivity of the halogenation step. Research in this area continues to explore novel catalyst structures to improve the efficiency and enantioselectivity of these important transformations.
This compound as a Chiral Ligand in Metal-Catalyzed Transformations
The presence of both a nitrogen and a soft sulfur donor atom makes this compound a potentially valuable bidentate N,S-ligand for a variety of transition metals. The formation of a stable five-membered chelate ring upon coordination can create a well-defined and rigid chiral environment around the metal center, which is crucial for effective asymmetric induction.
Enantioselective Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are powerful tools for the formation of carbon-carbon bonds. The development of chiral ligands has enabled enantioselective variants of these reactions, providing access to a wide range of chiral molecules. Pyrrolidine-based phosphine (B1218219) ligands are well-established in this area.
The potential of this compound as an N,S-ligand in enantioselective cross-coupling reactions is an area of interest. The coordination of both the nitrogen and sulfur atoms to the palladium center could provide the necessary chiral environment to control the stereochemical outcome of the reaction. While specific examples utilizing this ligand are not prevalent in the literature, the general success of chiral bidentate ligands in these transformations suggests its potential.
The following table presents data from a study on the enantioselective Mizoroki-Heck reaction for the synthesis of phenanthridinone derivatives using a chiral P,N-ligand, demonstrating the high levels of enantioselectivity that can be achieved with appropriate ligand design.
Table 2: Enantioselective Intramolecular Mizoroki-Heck Reaction
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Aryl bromide 1a | tBu-pyox | 85 | 92 |
| Aryl bromide 1b | tBu-pyox | 82 | 90 |
| Aryl iodide 1c | tBu-iQuinox | 91 | 95 |
Data is illustrative of enantioselective Heck reactions and does not use the specified pyrrolidine compound. researchgate.net
Asymmetric Allylic Alkylations
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a highly versatile method for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. The enantioselectivity of this reaction is critically dependent on the nature of the chiral ligand. Chiral pyrrolidine thioethers have been shown to be effective N,S-donating ligands in this reaction.
In the Pd-catalyzed allylic alkylation of dimethyl malonate with rac-1,3-diphenyl-2-propenyl acetate (B1210297), various chiral pyrrolidine thioethers have been tested. It was found that 1-alkyl-3-(arylthio)pyrrolidines, serving as N(sp³),S-donating chiral ligands, provided high enantioselectivities (up to 90% ee). nih.gov The stereochemical outcome of the reaction was consistent with a model where the nucleophilic attack occurs at the allylic carbon located trans to the sulfur atom in the intermediate η³-allylpalladium complex. nih.gov These findings strongly support the potential of this compound as a highly effective ligand for this transformation.
The table below summarizes the results obtained with different chiral pyrrolidine mono-thioether ligands in the palladium-catalyzed allylic alkylation.
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation with Chiral Pyrrolidine Thioether Ligands
| Ligand | R¹ Group | R² Group | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| (3R)-1-Benzyl-3-(phenylthio)pyrrolidine | Benzyl | Ph | 95 | 86 (R) |
| (3R)-1-Benzyl-3-(p-tolylthio)pyrrolidine | Benzyl | p-Tolyl | 98 | 88 (R) |
| (3R)-1-Methyl-3-(phenylthio)pyrrolidine | Methyl | Ph | 92 | 90 (R) |
Reaction conditions: rac-1,3-diphenyl-2-propenyl acetate and dimethyl malonate in the presence of a palladium precursor and the specified ligand. Data sourced from a study on chiral pyrrolidine thioethers as ligands in Pd-catalyzed AAA. nih.gov
Other Metal-Mediated Asymmetric Processes
The versatility of chiral N,S-ligands extends to a variety of other metal-mediated asymmetric transformations. For example, copper-catalyzed conjugate addition reactions are powerful methods for the formation of carbon-carbon bonds. The use of chiral ligands is essential for achieving high enantioselectivity. While the use of this compound in this context is not well-documented, related N-Boc-2-lithiopyrrolidine has been used in copper(I)-promoted conjugate additions to enones. nih.gov
Similarly, rhodium-catalyzed asymmetric conjugate additions of organoboronic acids to electron-deficient olefins represent another area where chiral ligands play a crucial role. The development of new and efficient chiral ligands is a continuous effort in this field. The N,S-bidentate nature of this compound makes it a candidate for investigation in these and other metal-mediated processes.
The following table shows representative results for a copper-catalyzed asymmetric conjugate addition of a Grignard reagent to a thiochromone, highlighting the effectiveness of a chiral phosphine ligand.
Table 4: Enantioselective Cu-Catalyzed Conjugate Addition
| Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| Thiochromone | (R,S)-PPF-PtBu₂ | 73 | 82 |
| 6-Methoxythiochromone | (R,S)-PPF-PtBu₂ | 85 | 85 |
| 6-Chlorothiochromone | (R,S)-PPF-PtBu₂ | 68 | 80 |
Data is illustrative of enantioselective conjugate additions and does not use the specified pyrrolidine compound. rsc.org
Mechanistic Elucidation and Kinetic Investigations of 2 Tert Butylsulfanyl Methyl Pyrrolidine Catalysis
Proposed Catalytic Cycles for Reactions Mediated by 2-[(Tert-butylsulfanyl)methyl]pyrrolidine
The catalytic activity of this compound in various asymmetric transformations is believed to proceed through well-established aminocatalysis cycles, primarily involving the formation of enamine or iminium ion intermediates. The specific operative cycle is contingent on the nature of the substrates.
Enamine Catalysis: In reactions involving carbonyl compounds as nucleophiles (e.g., aldol (B89426) and Michael additions), the catalytic cycle is proposed to initiate with the condensation of the secondary amine of the catalyst with a carbonyl substrate (an aldehyde or a ketone) to form a nucleophilic enamine intermediate. This key intermediate then attacks an electrophile. Subsequent hydrolysis regenerates the catalyst and furnishes the desired product. The bulky tert-butylsulfanylmethyl group is thought to play a crucial role in establishing the stereochemical outcome by effectively shielding one face of the enamine, thereby directing the approach of the electrophile.
Iminium Ion Catalysis: Conversely, for reactions involving α,β-unsaturated carbonyl compounds as electrophiles (e.g., conjugate additions), the catalytic cycle commences with the formation of an iminium ion intermediate. The reaction of the pyrrolidine (B122466) catalyst with the unsaturated aldehyde or ketone lowers the LUMO of the substrate, activating it towards nucleophilic attack. The tert-butylsulfanylmethyl substituent is again postulated to control the facial selectivity of the nucleophilic addition. The resulting enamine intermediate is then hydrolyzed to release the product and regenerate the catalyst.
A generalized representation of these catalytic cycles is depicted below:
| Catalytic Cycle | Key Intermediate | Role of Catalyst | Typical Reactions |
| Enamine Catalysis | Enamine | Increases HOMO of the carbonyl compound | Aldol addition, Michael addition of ketones to nitroolefins |
| Iminium Ion Catalysis | Iminium Ion | Lowers LUMO of the α,β-unsaturated carbonyl | Conjugate addition of nucleophiles to enals and enones |
Identification and Characterization of Key Intermediates in this compound Catalysis
The transient nature of catalytic intermediates often renders their isolation and characterization challenging. However, spectroscopic techniques and trapping experiments can provide compelling evidence for their existence. In catalysis by pyrrolidine derivatives, enamines and iminium ions are the universally accepted key intermediates. acs.org
For reactions catalyzed by this compound, the formation of the corresponding enamine and iminium ion intermediates is highly probable. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for their detection. For instance, in-situ NMR monitoring of the reaction mixture could reveal the characteristic signals of the vinyl protons of the enamine or the iminium ion proton.
Furthermore, trapping experiments can be designed to capture these fleeting species. For example, the enamine intermediate could be trapped by a strong electrophile, leading to a stable, characterizable adduct. Similarly, the iminium ion could be reduced in situ to a stable amine. While direct experimental evidence for the specific intermediates of this compound is not extensively reported in the literature, the well-documented mechanisms of analogous prolinol-derived catalysts strongly support their formation. rsc.orgresearchgate.net
Role of Non-Covalent Interactions and Stereoelectronic Effects in Asymmetric Induction
The high degree of stereocontrol exerted by this compound is attributed to a combination of steric hindrance and subtle non-covalent interactions within the transition state. The bulky tert-butyl group creates a significant steric bias, effectively blocking one of the prochiral faces of the reactive intermediate from the approach of the other reactant.
Beyond simple steric repulsion, non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces are believed to play a critical role in stabilizing the favored transition state. nih.govmdpi.com For instance, in reactions involving nitroolefins, a hydrogen bond between the pyrrolidine N-H proton (in the iminium ion) or a transiently formed hydroxyl group and a nitro group of the electrophile can help to orient the reactants and lower the energy of the desired transition state.
Stereoelectronic effects also contribute to the observed selectivity. The alignment of orbitals in the transition state, which is influenced by the catalyst's conformation, dictates the stereochemical outcome. The sulfur atom in the tert-butylsulfanyl group, with its lone pairs of electrons, could potentially engage in stabilizing interactions with developing positive charges in the transition state, further influencing the reaction pathway. Computational studies on similar catalytic systems have highlighted the importance of these subtle energetic contributions in achieving high enantioselectivity. researchgate.net
Kinetic Studies and Rate Law Determination for this compound Catalyzed Reactions
Kinetic studies are instrumental in unraveling the mechanistic details of a catalytic reaction, including the identification of the rate-determining step. catalysis.blog For a reaction catalyzed by this compound, the rate law can be determined by systematically varying the concentrations of the reactants and the catalyst and measuring the initial reaction rates. khanacademy.org
A plausible rate law for a reaction following Michaelis-Menten-type kinetics, which is common in organocatalysis, would be:
Rate = k[Catalyst]^a [Substrate A]^b [Substrate B]^c
The reaction orders (a, b, and c) with respect to the catalyst and the substrates provide valuable insights into the composition of the transition state of the rate-determining step. For many pyrrolidine-catalyzed reactions, the reaction is first order in both the catalyst and the electrophile, and zero order in the nucleophile at high concentrations of the nucleophile. This observation is consistent with a mechanism where the formation of the enamine is fast and reversible, and the reaction of the enamine with the electrophile is the rate-determining step.
Hypothetical Kinetic Data for a Michael Addition Catalyzed by this compound:
| Experiment | [Catalyst] (mol/L) | [Aldehyde] (mol/L) | [Nitroolefin] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.01 | 0.1 | 0.1 | 1.0 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | 0.1 | 2.0 x 10⁻⁵ |
| 3 | 0.01 | 0.2 | 0.1 | 1.0 x 10⁻⁵ |
| 4 | 0.01 | 0.1 | 0.2 | 2.0 x 10⁻⁵ |
From this hypothetical data, one could deduce that the reaction is first order in the catalyst, zero order in the aldehyde (nucleophile), and first order in the nitroolefin (electrophile).
Deuterium (B1214612) Labeling and Crossover Experiments to Probe Reaction Pathways
Isotopic labeling studies, particularly using deuterium, are powerful tools for elucidating reaction mechanisms. nih.govacs.orgchem-station.com The kinetic isotope effect (KIE), which is the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (kH/kD), can reveal whether a C-H bond is broken in the rate-determining step. nih.gov
In the context of catalysis by this compound, deuterium labeling can be employed in several ways:
Deuterating the α-position of the carbonyl nucleophile: If the deprotonation of the carbonyl compound to form the enamine is the rate-determining step, a primary KIE (typically > 2) would be observed. If the subsequent reaction of the enamine is rate-limiting, a smaller secondary KIE or no KIE would be expected.
Using a deuterated catalyst: Deuterating the N-H proton of the pyrrolidine could provide information about the role of proton transfer steps in the catalytic cycle.
Crossover experiments can be used to determine whether a reaction proceeds via an intermolecular or intramolecular pathway. For instance, if two different aldehydes are used in an aldol reaction, the formation of crossover products (where the enamine from one aldehyde reacts with the other aldehyde) would provide strong evidence for an intermolecular mechanism, which is characteristic of enamine catalysis. The absence of crossover products might suggest an alternative, concerted pathway.
The development of catalytic asymmetric methods for the synthesis of α-deuterated pyrrolidine derivatives has also been reported, highlighting the synthetic utility of understanding and controlling these isotopic labeling reactions. rsc.org
Derivatives and Structural Modification Strategies for Enhanced Performance of 2 Tert Butylsulfanyl Methyl Pyrrolidine
Exploration of Modifications to the Pyrrolidine (B122466) Core
The pyrrolidine ring is a cornerstone of many successful organocatalysts, and its modification is a key strategy for fine-tuning catalytic performance. For derivatives of 2-[(Tert-butylsulfanyl)methyl]pyrrolidine, alterations to the pyrrolidine core can significantly impact the catalyst's activity and selectivity by modifying the steric environment around the catalytically active nitrogen atom.
Research in the broader field of pyrrolidine-based organocatalysis has demonstrated that substitution at various positions on the ring can lead to dramatic changes in catalytic outcomes. For instance, the introduction of bulky substituents can enhance enantioselectivity by creating a more defined chiral pocket, which dictates the approach of the substrates. While specific studies on the core modification of this compound are not extensively documented in publicly available literature, general principles from related systems can be applied.
Strategies for modifying the pyrrolidine core could include:
Alkylation or Arylation at C-3, C-4, and C-5: Introducing substituents at these positions can influence the puckering of the pyrrolidine ring, thereby altering the orientation of the key catalytic groups.
Fusion to other ring systems: Creating bicyclic or polycyclic structures incorporating the pyrrolidine ring can rigidly lock the conformation of the catalyst, leading to higher levels of stereocontrol.
These modifications aim to create a more sterically demanding and conformationally restricted catalyst, which can lead to improved facial discrimination of the substrates and, consequently, higher enantioselectivity in the catalyzed reactions.
Systematic Variation of the Tert-butylsulfanyl Moiety and Its Influence on Catalytic Activity
The tert-butylsulfanyl group at the C-2 position plays a crucial role in defining the steric and electronic environment of the catalyst. Systematic variation of this moiety offers a direct approach to modulating the catalyst's performance. The bulky tert-butyl group contributes significantly to the steric hindrance around the active site, which is often beneficial for achieving high enantioselectivity.
Experimental data from related pyrrolidine-based catalysts suggest that the nature of the sulfur substituent can have a remarkable effect on both the reaction rate and the stereochemical outcome. By replacing the tert-butyl group with other alkyl or aryl substituents, the steric bulk and electronic properties of the catalyst can be fine-tuned.
| Modification of Tert-butylsulfanyl Moiety | Expected Influence on Catalytic Activity |
| Variation of Alkyl Group: Replacing tert-butyl with smaller (e.g., methyl, ethyl) or larger (e.g., adamantyl) alkyl groups. | Smaller groups may decrease steric hindrance, potentially lowering enantioselectivity but increasing reaction rates. Larger groups could enhance enantioselectivity for certain substrates. |
| Introduction of Aryl Groups: Replacing the tert-butyl group with phenyl or substituted phenyl rings. | Aryl groups can introduce electronic effects (electron-donating or -withdrawing) and different steric profiles, influencing catalyst-substrate interactions. |
| Replacement of Sulfur: Substituting the sulfur atom with other heteroatoms like oxygen or selenium. | This would fundamentally alter the electronic properties and coordination ability of the side chain, potentially leading to novel catalytic activities. |
These systematic variations allow for the creation of a library of catalysts with a range of steric and electronic properties, enabling the selection of the optimal catalyst for a specific asymmetric transformation.
Introduction of Auxiliary Chiral Centers into the this compound Scaffold
The introduction of additional stereogenic centers into the catalyst framework is a powerful strategy for enhancing stereochemical control in asymmetric reactions. By incorporating auxiliary chiral centers, it is possible to create a more complex and defined three-dimensional chiral environment, which can lead to improved diastereoselectivity and enantioselectivity.
In the context of this compound, additional chiral centers could be introduced at various positions, such as on the pyrrolidine ring itself or within the side chain. For example, the synthesis of diastereomerically pure pyrrolidines with multiple contiguous stereocenters has been a focus of significant research. These efforts often involve highly stereoselective multi-component reactions that can construct up to three new chiral centers in a single operation.
The presence of multiple stereogenic centers can lead to "matched" and "mismatched" pairings of chiral elements within the catalyst. In a "matched" case, the influences of the individual chiral centers reinforce each other, leading to high levels of asymmetric induction. Conversely, in a "mismatched" case, the chiral elements may work in opposition, resulting in lower stereoselectivity. The careful design and synthesis of catalysts with multiple chiral centers are therefore crucial for achieving optimal performance.
Design and Synthesis of Multidentate Ligands Incorporating the this compound Unit
Transforming the this compound scaffold into a multidentate ligand represents a sophisticated approach to enhancing its catalytic capabilities, particularly in metal-catalyzed asymmetric reactions. By introducing additional coordinating groups, the pyrrolidine unit can act as a chiral backbone for ligands that can bind to a metal center in a well-defined and rigid manner.
The design of such ligands often involves the functionalization of the pyrrolidine nitrogen or the introduction of coordinating groups onto the pyrrolidine ring or the side chain. These additional coordinating atoms, such as nitrogen, phosphorus, or oxygen, can create a chiral pocket around the metal center, thereby directing the stereochemical outcome of the reaction.
Examples of multidentate ligand design strategies include:
P,N-Ligands: Incorporating a phosphine (B1218219) group, for instance, by functionalizing the pyrrolidine nitrogen, can create powerful bidentate ligands for a variety of transition metal-catalyzed reactions.
N,N'-Ligands: Introducing a second nitrogen-containing group can lead to the formation of bidentate or tridentate ligands that are effective in a range of catalytic transformations.
Incorporation into Macrocycles: Embedding the this compound unit within a macrocyclic structure can create highly pre-organized and rigid ligand systems, which can lead to exceptional levels of stereocontrol.
The synthesis of these multidentate ligands often requires multi-step synthetic sequences to introduce the desired coordinating groups with the correct stereochemistry. The resulting metal complexes can then be evaluated as catalysts in various asymmetric reactions, such as hydrogenations, allylic alkylations, and cross-coupling reactions.
No Scientific Literature Found on the Catalytic Applications of this compound
Following a comprehensive search of available scientific literature, no research articles, reviews, or detailed studies were identified that focus on the application of the chemical compound This compound in the specific areas of catalysis outlined in the requested article structure. The search included targeted queries for its use in novel asymmetric transformations, cascade and multicomponent reactions, sustainable and green chemistry methodologies, high-throughput screening for catalyst development, and synergistic catalytic systems.
The absence of published data on this specific compound within these contexts prevents the generation of a scientifically accurate and informative article as requested. The compound is listed in the catalogs of several chemical suppliers, but no academic or patent literature detailing its use as a catalyst in the specified advanced chemical methodologies could be retrieved.
Therefore, it is not possible to provide content for the following sections and subsections as there is no available research to draw upon:
Future Prospects and Emerging Research Directions for this compound
Future Prospects and Emerging Research Directions for 2 Tert Butylsulfanyl Methyl Pyrrolidine
Synergistic Catalysis Combining 2-[(Tert-butylsulfanyl)methyl]pyrrolidine with Other Catalytic Systems
This indicates that This compound is likely a compound that has not yet been extensively investigated or reported as a catalyst in the peer-reviewed scientific literature for these applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
